molecular formula C10H11N B12203884 2-Propen-1-amine, N-(phenylmethylene)- CAS No. 68003-55-4

2-Propen-1-amine, N-(phenylmethylene)-

Cat. No.: B12203884
CAS No.: 68003-55-4
M. Wt: 145.20 g/mol
InChI Key: GXFNRLVWKGAVGK-UHFFFAOYSA-N
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Description

2-Propen-1-amine, N-(phenylmethylene)-, also known as N-(phenylmethylene)-2-propen-1-amine, is an organic compound with the molecular formula C10H11N and a molecular weight of 145.2010 g/mol . This compound is characterized by the presence of a phenylmethylene group attached to a propenylamine moiety, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propen-1-amine, N-(phenylmethylene)- typically involves the condensation of benzaldehyde with allylamine. The reaction is usually carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, to facilitate the formation of the imine bond .

Industrial Production Methods

On an industrial scale, the production of 2-Propen-1-amine, N-(phenylmethylene)- can be achieved through continuous flow processes, where the reactants are continuously fed into a reactor and the product is continuously removed. This method ensures higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Propen-1-amine, N-(phenylmethylene)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Propen-1-amine, N-(phenylmethylene)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Propen-1-amine, N-(phenylmethylene)- involves its interaction with various molecular targets, including enzymes and receptors. The phenylmethylene group can interact with hydrophobic pockets in proteins, while the amine group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Propen-1-amine, N-(phenylmethylene)- is unique due to the presence of the phenylmethylene group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with hydrophobic pockets in proteins, making it a valuable tool in drug design and enzyme studies .

Properties

CAS No.

68003-55-4

Molecular Formula

C10H11N

Molecular Weight

145.20 g/mol

IUPAC Name

1-phenyl-N-prop-2-enylmethanimine

InChI

InChI=1S/C10H11N/c1-2-8-11-9-10-6-4-3-5-7-10/h2-7,9H,1,8H2

InChI Key

GXFNRLVWKGAVGK-UHFFFAOYSA-N

Canonical SMILES

C=CCN=CC1=CC=CC=C1

Origin of Product

United States

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